2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCCJOICQIVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the following steps:
Oxazole Formation: The oxazole ring can be constructed using methods like cyclodehydration of amino acids or through the cyclization of β-keto esters with hydrazines.
Formylation: The formyl group at the 4-position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions, followed by cyclization and formylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a difluoromethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid.
Reduction: this compound amine.
Substitution: Various substituted difluoromethylamines or ethers.
Scientific Research Applications
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorine atoms play a crucial role in binding affinity and metabolic stability.
Material Science: Its unique fluorinated structure makes it suitable for the development of advanced materials with enhanced chemical and thermal stability.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of a drug to its target by mimicking the hydrogen bonding properties of hydroxyl or thiol groups. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde with structurally related compounds:
Key Observations:
Heterocyclic Core: The oxazole ring in the target compound is less basic than pyrazole or triazole analogs, affecting solubility and reactivity .
Fluorinated Substituents: Difluoromethyl vs. Fluorine’s inductive effects enhance bioavailability by stabilizing adjacent functional groups (e.g., aldehydes) and reducing basicity .
Functional Groups :
- Carbaldehyde : The aldehyde group in the target compound is more electrophilic than carboxamide or ester groups (e.g., in ), enabling nucleophilic addition reactions.
- Carboxamide : Found in agrochemical inhibitors (e.g., ), this group facilitates protein binding through hydrogen bonding.
Physicochemical Properties:
- Molecular Weight and Size : The target compound’s low molecular weight (147.08 g/mol) contrasts with larger analogs like the pyrazole-carboxamide derivative (~502.81 g/mol), which may limit its membrane permeability .
- CCS Values : The predicted CCS of the target compound (127.1–138.6 Ų) suggests a compact structure compared to bulkier analogs, aiding in analytical characterization .
Biological Activity
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a compound belonging to the oxazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.09 g/mol. The compound features a unique oxazole ring structure, incorporating a difluoromethyl group and an aldehyde functional group. The presence of the difluoromethyl group enhances its reactivity and biological properties, making it an attractive target in medicinal chemistry.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory activity. Similar oxazole derivatives have shown inhibition of key inflammatory pathways, suggesting that this compound may also exhibit such effects .
- Anticancer Properties : There is growing interest in the compound's role as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression related to cancer progression. Preliminary studies indicate that this compound may inhibit HDAC activity, thus potentially serving as a therapeutic agent in cancer treatment .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The aldehyde group can undergo various reactions that lead to the formation of reactive intermediates capable of inhibiting specific enzymes involved in disease processes. For example, the compound has been shown to selectively inhibit HDACs .
- Binding Affinity : Interaction studies have demonstrated that the compound has a binding affinity for various biological targets, which can alter their activity and lead to downstream biological effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| 2-Methyl-1,3-oxazole-4-carbaldehyde | Similar oxazole core but lacks difluoromethyl group | More common in synthetic applications |
| 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde | Contains trifluoromethyl instead of difluoromethyl | Potentially different biological activity |
| 2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde | Contains chloromethyl group | Different reactivity profile |
This table illustrates how the difluoromethyl substitution significantly influences the chemical behavior and biological properties compared to other oxazole derivatives.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Antimicrobial Efficacy : A study conducted by Stokes et al. synthesized oxazole-benzamide inhibitors that showed potent anti-staphylococcal activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on oxazole structures .
- Anti-inflammatory Activity : Research on fluorinated pyrazole derivatives indicated significant anti-inflammatory effects through selective inhibition of cyclooxygenase enzymes (COX), suggesting that similar mechanisms may be applicable to this compound .
- Histone Deacetylase Inhibition : Recent findings suggest that fluorinated compounds can enhance HDAC inhibitory activity. The incorporation of fluorine atoms has been linked to increased potency against cancer cell lines .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde?
The synthesis of this compound typically involves multi-step strategies, including:
- Vilsmeier-Haack reaction : Used to introduce aldehyde groups into heterocyclic scaffolds. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives have been synthesized via this method, suggesting its applicability to oxazole systems .
- Flow chemistry : Telescoped sequences combining oxidation and reductive amination steps (e.g., Pd-catalyzed aerobic oxidation) can improve efficiency and yield, as demonstrated in analogous pyrazole-carbaldehyde syntheses .
- Fluorination techniques : Reagents like diethylaminosulfur trifluoride (DAST) or newer fluorinating agents may introduce the difluoromethyl group, leveraging fluorine's electronic effects to stabilize intermediates .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Key characterization methods include:
- X-ray crystallography : Resolves stereoelectronic effects of the difluoromethyl group and confirms regioselectivity in oxazole ring formation (e.g., analogous pyrazole-carbaldehydes in ).
- Spectroscopy : detects fluorine environments, while and verify aldehyde proton and oxazole ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?
The difluoromethyl group:
- Enhances metabolic stability by resisting oxidative degradation, as seen in fluorinated agrochemicals like sedaxane .
- Alters lipophilicity () and p , improving membrane permeability. Fluorine’s inductive effect reduces basicity of adjacent heteroatoms, as observed in fluorinated pharmaceuticals .
- Influences conformational rigidity via stereoelectronic effects, potentially affecting target binding .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
- Chiral chromatography : Separates enantiomers of structurally related compounds (e.g., sedaxane isomers in ).
- Asymmetric catalysis : Chiral ligands or catalysts in key steps (e.g., reductive amination in ) can enforce stereoselectivity.
- Computational modeling : Predicts favorable transition states for difluoromethyl group orientation using density functional theory (DFT) .
Q. What mechanistic insights explain this compound’s potential as a Complex II inhibitor?
Analogous difluoromethyl-oxazole derivatives (e.g., fluxapyroxad, benzovindiflupyr) inhibit mitochondrial Complex II by:
- Competitive binding to the ubiquinone site, disrupting electron transport. Structural analogs show hydrogen bonding between the aldehyde/carboxamide groups and conserved residues (e.g., His-Asp pairs) .
- Fluorine-mediated interactions : The difluoromethyl group may engage in C–F···H or orthogonal dipole interactions with hydrophobic pockets, enhancing binding affinity .
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Design of Experiments (DoE) : Systematically optimize reaction parameters (e.g., temperature, catalyst loading) to address yield inconsistencies .
- Crystallographic analysis : Compare bioactive conformations (e.g., Protein Data Bank entries) with synthesized analogs to identify structural discrepancies .
- Metabolite profiling : Use LC-MS to detect decomposition products or competing reaction pathways, especially under varying pH or solvent conditions .
Methodological Considerations
- Data validation : Cross-reference spectral data with published analogs (e.g., oxazole-carbaldehydes in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
